molecular formula C6H13NO2 B3055330 Methyl 5-aminopentanoate CAS No. 63984-02-1

Methyl 5-aminopentanoate

Cat. No. B3055330
CAS RN: 63984-02-1
M. Wt: 131.17 g/mol
InChI Key: ULBCJDXDVAJYNI-UHFFFAOYSA-N
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Patent
US07163921B1

Procedure details

Methanol (15 mL) was cooled to 0° C., combined with thionyl chloride (1.25 mL, 17.1 mmol) and stirred further for 30 minutes. This reaction solution was combined with 5-amino-n-valeric acid (500 mg, 4.3 mmol) and stirred at room temperature overnight. After completion of the reaction, the mixture was concentrated under reduced pressure to obtain a residue, which was dissolved in methylene chloride (10 mL), combined with 1,3-bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea (1.85 g, 6.4 mmol) and stirred overnight. The reaction solution was concentrated under reduced pressure, and the residue was subjected to a column chromatography to obtain 5-amino-n-valeric acid methyl ester (compound 102; yield: 865 mg).
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
1.25 mL
Type
reactant
Reaction Step Two
Quantity
500 mg
Type
reactant
Reaction Step Three
Quantity
1.85 g
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
CO.S(Cl)(Cl)=O.[CH2:7]([CH2:11][C:12]([OH:14])=[O:13])[CH2:8][CH2:9][NH2:10].[C:15](OC(NC(=NC(OC(C)(C)C)=O)SC)=O)(C)(C)C>C(Cl)Cl>[CH3:15][O:13][C:12]([CH2:11][CH2:7][CH2:8][CH2:9][NH2:10])=[O:14]

Inputs

Step One
Name
Quantity
15 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
1.25 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
500 mg
Type
reactant
Smiles
C(CCN)CC(=O)O
Step Four
Name
Quantity
1.85 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC(SC)=NC(=O)OC(C)(C)C
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred further for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain a residue, which
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC(=O)CCCCN
Measurements
Type Value Analysis
AMOUNT: MASS 865 mg
YIELD: CALCULATEDPERCENTYIELD 153.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.